4'-(Dimethylamino)benzylidene-4-nitroaniline
Overview
Description
4-(Dimethylamino)benzylidene-4-nitroaniline (DMABN) is an organic compound with a wide variety of applications in scientific research. It is a versatile compound used in the synthesis of many other compounds, and it has been used to study the mechanism of action of several biochemical and physiological processes.
Scientific Research Applications
Kinetic Effects in Thermal Isomerizations
Research on the kinetic effects of pressure on thermal isomerizations of 4'-(Dimethylamino)benzylidene-4-nitroaniline (DMBNA) highlighted its applications in understanding molecular behavior under different conditions. Studies by Cossticks et al. (1993) revealed that the kinetic effects observed in highly viscous media due to pressure-induced viscosity increase could strongly retard isomerizations, providing insights into the conventional understandings of kinetic effects based on the transition state theory (Cossticks, Asano, & Ohno, 1993).
Synthesis and Spectral Characterization
Neupane and Rai (2017) synthesized novel complexes involving 4'-(Dimethylamino)benzylidene-4-nitroaniline, showcasing the compound's utility in developing new organic materials with potential non-linear optical (NLO) applications. Their work on the phase diagram and thermodynamic studies of binary organic systems provided valuable information on the molecular interactions and synthesis of intermolecular complexes (Neupane & Rai, 2017).
Electronic Structures and Conformations
Investigations into the electronic structures and conformations of N-Benzylideneanilines, including 4'-(Dimethylamino)benzylidene-4-nitroaniline, were conducted by Akaba et al. (1980). These studies provided valuable insights into the molecular conformations and electronic absorption spectral properties, contributing to the understanding of molecular design for specific electronic or optical properties (Akaba, Tokumaru, Kobayashi, & Utsunomiya, 1980).
Liquid Crystal Formation and Mesomorphic Properties
The research by Ha et al. (2009) into the synthesis of Schiff base esters containing 4'-(Dimethylamino)benzylidene-4-nitroaniline revealed the impact of molecular end groups on mesomorphic properties. This highlights the compound's role in the development of materials with specific liquid crystal properties, furthering the understanding of liquid crystal science and potential applications (Ha, Ong, Ong, Yeap, Wong, Koh, & Lin, 2009).
Intramolecular Charge Transfer Effect
The study of the intramolecular charge transfer effect on the molecular configuration of 4'-(Dimethylamino)benzylidene-4-nitroaniline by Ezumi et al. (1974) underscored the importance of intramolecular interactions in determining molecular configurations. This research offers insights into the structural design of molecules for specific electronic properties (Ezumi, Nakai, Sakata, Nishikida, Shiro, & Kubota, 1974).
properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)iminomethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(10-6-13)18(19)20/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPRVKBHPQKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Dimethylamino)benzylidene-4-nitroaniline | |
CAS RN |
896-05-9 | |
Record name | N,N-DIMETHYL-ALPHA-(4-NITROPHENYLIMINO)-P-TOLUIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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